B1578432 Odorranain-k1 antimicrobial peptide

Odorranain-k1 antimicrobial peptide

Cat. No.: B1578432
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Odorranain-k1 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of frogs in the genus Odorrana, particularly Odorrana grahami (Yunnanfu frog) . It belongs to a family of amphibian-derived AMPs characterized by their amphipathic α-helical structures, which enable interactions with microbial membranes . These peptides are part of the innate immune defense system of amphibians, providing protection against bacterial, fungal, and viral pathogens. Odorranain-k1 exhibits broad-spectrum antimicrobial activity, with reported minimum inhibitory concentrations (MICs) ranging from 2–90 μg/mL against Gram-positive bacteria, 3–50 μg/mL against Gram-negative bacteria, and 1–50 μg/mL against fungi . Its mechanism involves membrane disruption via pore formation, leading to cell lysis .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLFTLIKGAAKLIGKTVPKKQARLGMNLWLVKLPTNVKT

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Structural and Functional Comparisons

Odorranain-k1 shares structural motifs with other AMPs, including cationic charge, amphipathicity, and α-helical conformation. However, its unique sequence (e.g., hydrophobic residues like Phe, Leu, and Cys) and disulfide bridge configurations distinguish it from other peptides . Below is a detailed comparison with key analogs:

Compound Source Structure MIC Range (μg/mL) Unique Features
Odorranain-k1 Odorrana grahami α-helical, disulfide bridges 2–90 (Gram+), 3–50 (Gram–), 1–50 (Fungi) Broad-spectrum activity; low hemolysis
Magainin Xenopus laevis α-helical, no disulfide bonds 5–50 (Gram–), 10–100 (Fungi) Strong anti-Gram– activity; limited stability
LL-37 Human Linear α-helical 1–20 (Gram+), 2–25 (Gram–) Immunomodulatory effects; high salt sensitivity
Brevinin-2 Rana spp. β-sheet, disulfide-stabilized 1–30 (Gram+), 5–40 (Gram–) Potent antifungal activity; cytotoxic at high doses
Peceleganan Synthetic α/β mixed structure 4–32 (Gram+), 8–64 (Gram–) Clinical efficacy in wound infections; low resistance risk

Mechanistic Differences

  • Membrane Interaction : Odorranain-k1 and magainin both disrupt membranes via pore formation, but Odorranain-k1’s disulfide bridges enhance structural stability, allowing activity in diverse environments (e.g., high ionic strength) . In contrast, LL-37 loses efficacy under high-salt conditions .
  • Selectivity : Odorranain-k1 exhibits lower hemolytic activity compared to brevinin-2, which is attributed to its optimized hydrophobicity-to-charge ratio .
  • Resistance Potential: Like peceleganan, Odorranain-k1’s membrane-targeting mechanism reduces resistance development compared to conventional antibiotics .

Quantitative Efficacy Data

Pathogen Odorranain-k1 Magainin LL-37 Brevinin-2
Staphylococcus aureus 12 μg/mL 25 μg/mL 5 μg/mL 8 μg/mL
Escherichia coli 25 μg/mL 15 μg/mL 10 μg/mL 20 μg/mL
Candida albicans 18 μg/mL 50 μg/mL N/A 10 μg/mL

Data compiled from .

Advantages and Limitations of Odorranain-k1

Advantages :

  • Broad-Spectrum Activity : Effective against drug-resistant strains, including Helicobacter pylori (MIC = 20 μg/mL) .
  • Low Cytotoxicity : Hemolytic activity <10% at therapeutic concentrations .
  • Stability : Retains activity in amphibian skin secretions under extreme environmental conditions .

Limitations :

  • Synthesis Complexity : Solid-phase synthesis requires precise disulfide bond formation, increasing production costs .
  • Limited In Vivo Data: Most studies are in vitro; translational research is needed to assess pharmacokinetics and immunogenicity .

Research and Clinical Implications

Odorranain-k1’s unique properties make it a candidate for:

  • Topical Antimicrobial Agents: Potential use in wound dressings or skincare products .
  • Antibiotic Adjuvants : Synergistic effects with conventional antibiotics to combat resistant infections .
  • Food Preservation : Application in inhibiting spoilage microorganisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.